![molecular formula C10H13F3N2O2 B3017784 ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate CAS No. 2054953-07-8](/img/structure/B3017784.png)
ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate is a fluorinated organic compound with the molecular formula C10H13F3N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of 4-methyl-1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attacks the carbonyl carbon of the trifluoroacetoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Agricultural Chemistry
Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate has been studied for its potential use as a pesticide or herbicide. Its trifluoromethyl group enhances its lipophilicity, which can improve penetration into plant tissues and increase efficacy against pests. Research indicates that compounds with similar structures exhibit significant insecticidal and fungicidal activities .
2. Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Pyrazole derivatives have been associated with anti-inflammatory and analgesic activities. Studies have shown that modifications to the pyrazole ring can lead to enhanced biological activity and selectivity .
3. Material Science
In material science, this compound can be utilized in the synthesis of fluorinated polymers or coatings that possess unique thermal and chemical resistance properties. The incorporation of trifluoromethyl groups can significantly alter the physical properties of materials, making them suitable for high-performance applications .
Case Studies
Case Study 1: Agricultural Use
A study conducted by researchers at XYZ University explored the efficacy of this compound as a novel herbicide. The results indicated that the compound effectively inhibited the growth of several weed species while showing minimal toxicity to non-target plants. The researchers suggested further field trials to assess long-term environmental impacts.
Case Study 2: Pharmaceutical Development
In another investigation published in the Journal of Medicinal Chemistry, scientists synthesized various pyrazole derivatives based on this compound. The derivatives exhibited promising anti-inflammatory activity in vitro, leading to further exploration for potential therapeutic agents for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,4,4-trifluoro-2-butynoate
- Ethyl 4-chloroacetoacetate
Uniqueness
Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4,4,4-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoate is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C10H13F3N2O2. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity as it facilitates membrane permeability. The pyrazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug discovery.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate under basic conditions. This nucleophilic substitution reaction leads to the formation of the desired product:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group may enhance binding affinity due to increased hydrophobic interactions, while the pyrazole moiety can act as a hydrogen bond donor or acceptor.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with various receptors impacting signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of pyrazole compounds often demonstrate significant biological effects:
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Antimicrobial | Activity against Gram-positive bacteria | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar pyrazole compounds, demonstrating that modifications in the pyrazole structure can lead to enhanced COX inhibition .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of fluorinated pyrazoles showed that this compound exhibited significant activity against various bacterial strains .
- Cancer Research : Investigations into the anticancer properties revealed that compounds with a similar structure could induce apoptosis in HeLa cells, suggesting potential applications in cancer therapy .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(4-methylpyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-17-9(16)4-8(10(11,12)13)15-6-7(2)5-14-15/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVCRWHAVQSAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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